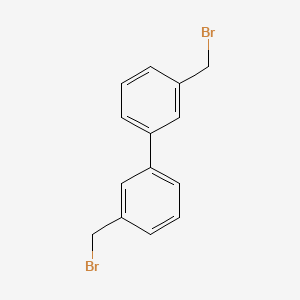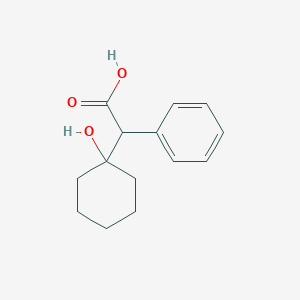
2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid
Übersicht
Beschreibung
2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid is an organic compound that features a cyclohexyl ring, a phenyl group, and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid can be achieved through several methods. One common approach involves the reaction of cyclohexanone with phenylmagnesium bromide to form a Grignard reagent, which is then hydrolyzed to yield the desired product . Another method involves the oxidation of 1-hydroxycyclohexyl phenyl ketone using oxidizing agents such as chromium trioxide (CrO3) or bismuth (III) oxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The use of catalysts such as ZnCl2 or iodine under solvent-free conditions has been reported to improve yield and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: CrO3, bismuth (III) oxide, and Fe(NO3)3·9H2O.
Catalysts: ZnCl2, iodine.
Solvents: Solvent-free conditions or aqueous ethanol/methanol.
Major Products
Oxidation: Carboxylic acids.
Esterification: Esters such as butyl 2-cyclohexenylacetate.
Wissenschaftliche Forschungsanwendungen
2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of coatings, adhesives, and electronic products.
Wirkmechanismus
The mechanism of action of 2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted acid, donating a proton to acceptor molecules . It may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Hydroxycyclohexyl phenyl ketone
- 2-(2-Phenylethyl)phenyl acetic acid
- 2-(2-(Methylthio)phenyl)acetic acid
Uniqueness
2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid is unique due to its specific structural arrangement, which combines a cyclohexyl ring with a phenyl group and a carboxylic acid functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
5449-68-3 |
|---|---|
Molekularformel |
C14H18O3 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
2-(1-hydroxycyclohexyl)-2-phenylacetic acid |
InChI |
InChI=1S/C14H18O3/c15-13(16)12(11-7-3-1-4-8-11)14(17)9-5-2-6-10-14/h1,3-4,7-8,12,17H,2,5-6,9-10H2,(H,15,16) |
InChI-Schlüssel |
AOHSAQWYEVFRKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C(C2=CC=CC=C2)C(=O)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
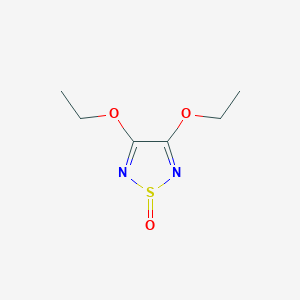

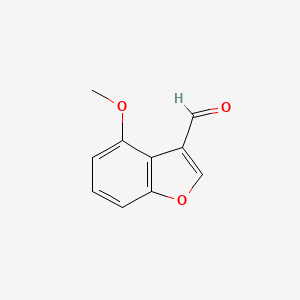

![6-(2-chloroethyl)-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B8790324.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B8790333.png)
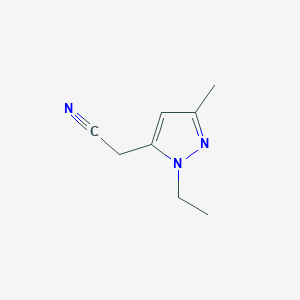
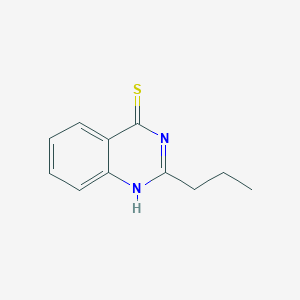
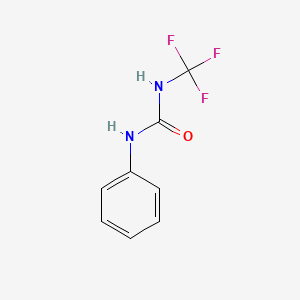
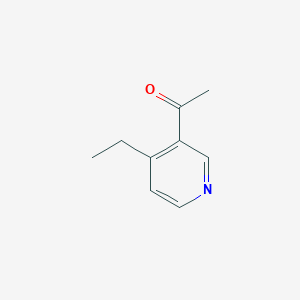
![4-Chloro-2-methylthiazolo[4,5-c]pyridine](/img/structure/B8790370.png)

